N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide
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Overview
Description
N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide is a compound belonging to the class of 1,3,4-oxadiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the oxadiazole ring imparts unique chemical properties to the compound, making it a valuable scaffold in drug design and development.
Mechanism of Action
Target of Action
Compounds with a 1,3,4-oxadiazole scaffold, like the one , have been found to interact with various enzymes such as thymidylate synthase, hdac, topoisomerase ii, telomerase, and thymidine phosphorylase . These enzymes play crucial roles in cellular processes, including DNA replication and transcription, cell cycle progression, and apoptosis .
Mode of Action
1,3,4-oxadiazole derivatives have been shown to inhibit the activity of various enzymes, contributing to their antiproliferative effects . They selectively interact with nucleic acids, enzymes, and globular proteins .
Biochemical Pathways
The inhibition of enzymes like thymidylate synthase, hdac, topoisomerase ii, telomerase, and thymidine phosphorylase by 1,3,4-oxadiazole derivatives can affect various biochemical pathways, including dna synthesis, histone acetylation, dna topology, telomere maintenance, and nucleotide metabolism .
Result of Action
The inhibition of various enzymes by 1,3,4-oxadiazole derivatives can lead to antiproliferative effects, potentially making them useful for cancer treatment .
Preparation Methods
The synthesis of N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through nucleophilic substitution reactions.
Formation of the Propanamide Moiety: The final step involves the formation of the propanamide moiety through amide bond formation reactions.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the oxadiazole ring.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of other heterocyclic compounds.
Biology: It has shown potential as an antimicrobial and antioxidant agent.
Medicine: The compound has been investigated for its anticancer, anti-inflammatory, and analgesic properties.
Industry: It can be used in the development of new materials with specific chemical and physical properties.
Comparison with Similar Compounds
N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide can be compared with other similar compounds, such as:
N-(2-Methoxyphenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine: This compound also contains the oxadiazole ring and has shown significant antiproliferative activity against cancer cell lines.
4-{5-[(2-Methoxyphenyl)amino]-1,3,4-oxadiazol-2-yl}phenol: Another oxadiazole derivative with potential anticancer properties.
The uniqueness of this compound lies in its specific substituents and their positions on the oxadiazole ring, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-23-15-9-5-8-14(12-15)17-20-21-18(24-17)19-16(22)11-10-13-6-3-2-4-7-13/h2-9,12H,10-11H2,1H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKCWGIHIXUNWPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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